4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

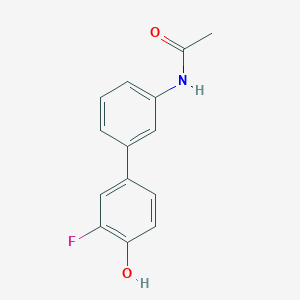

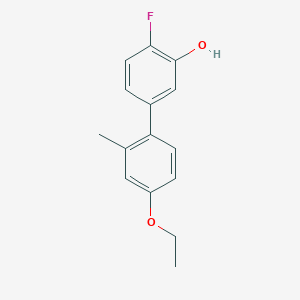

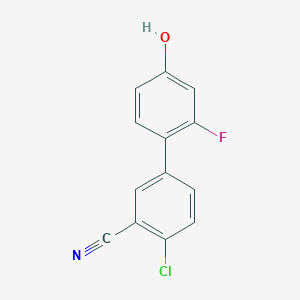

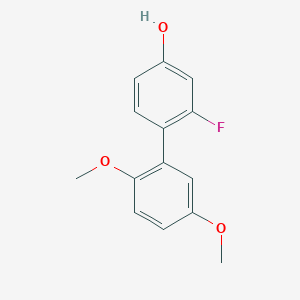

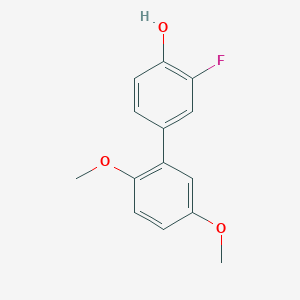

4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95% (4-DFP-2-F) is a phenolic compound used in a variety of scientific applications. Its chemical structure consists of a phenol group with two methoxy groups on the 2 and 5 positions, and a fluorine atom on the 2 position. 4-DFP-2-F is a colorless, crystalline solid with a melting point of 93-94 °C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and benzene.

Aplicaciones Científicas De Investigación

4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in reactions such as the Friedel-Crafts alkylation, and as a ligand in coordination chemistry. It is also used as a fluorescent dye in the detection of proteins and nucleic acids, and as a fluorescent probe in the study of enzyme kinetics.

Mecanismo De Acción

4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95% exerts its biological effects by interacting with biological macromolecules such as proteins and nucleic acids. It binds to proteins via hydrogen bonding and hydrophobic interactions, and to nucleic acids via hydrogen bonding. Its fluorescence properties allow it to be used as a fluorescent probe for studying enzyme kinetics and protein-protein interactions.

Biochemical and Physiological Effects

4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and to have anti-inflammatory and antioxidant properties. It has also been shown to have an effect on the expression of certain genes involved in the regulation of cell growth and differentiation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of 4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95% is its fluorescence properties, which make it an ideal fluorescent probe for studying enzyme kinetics and protein-protein interactions. Additionally, its low toxicity makes it safe to use in laboratory experiments. However, its insolubility in water limits its use in certain applications.

Direcciones Futuras

4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95% has a wide range of potential applications in scientific research. It could be used as a fluorescent probe for the detection of other biomolecules, such as carbohydrates and lipids. Additionally, it could be used to study the effects of drugs on protein-protein interactions and enzyme kinetics. Furthermore, its anti-inflammatory and antioxidant properties could be explored further for potential therapeutic applications. Finally, its ability to inhibit the growth of cancer cells could be investigated for potential cancer treatments.

Métodos De Síntesis

4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95% can be synthesized by the reaction of 2,5-dimethoxyphenol and fluorosulfonic acid. This reaction is carried out in a mixture of acetic acid and water, and the reaction is catalyzed by sulfuric acid. The reaction proceeds in two steps, first forming a difluoromethyl sulfone intermediate, followed by the elimination of sulfuric acid to form 4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95%.

Propiedades

IUPAC Name |

4-(2,5-dimethoxyphenyl)-2-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO3/c1-17-10-4-6-14(18-2)11(8-10)9-3-5-13(16)12(15)7-9/h3-8,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKDLEYZFJELSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20684381 |

Source

|

| Record name | 3-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261946-15-9 |

Source

|

| Record name | 3-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6374196.png)